1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone
CAS No.: 1797321-38-0
Cat. No.: VC7491659
Molecular Formula: C16H17N3O2
Molecular Weight: 283.331
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797321-38-0 |
|---|---|
| Molecular Formula | C16H17N3O2 |
| Molecular Weight | 283.331 |
| IUPAC Name | 1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(2-methylphenoxy)ethanone |
| Standard InChI | InChI=1S/C16H17N3O2/c1-12-4-2-3-5-15(12)21-10-16(20)19-7-6-14-13(9-19)8-17-11-18-14/h2-5,8,11H,6-7,9-10H2,1H3 |
| Standard InChI Key | FCCSVXLASVDHAO-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OCC(=O)N2CCC3=NC=NC=C3C2 |
Introduction
The compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone is a complex organic molecule that incorporates both pyrido[4,3-d]pyrimidine and o-tolyloxy moieties. Despite the lack of specific information on this exact compound in the provided search results, we can infer its structure and potential properties based on similar compounds and general principles of organic chemistry.
Synthesis
Synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrido[4,3-d]pyrimidine ring and subsequent attachment of the o-tolyloxy group. This might involve nucleophilic substitution or etherification reactions.
Biological Activity
Compounds with the pyrido[4,3-d]pyrimidine core have been studied for various biological activities, including anticancer, antiviral, and antibacterial effects. The addition of an o-tolyloxy group could modify these properties or introduce new ones.
Current Research
While specific research on 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone is not available, related compounds have shown promise in medicinal chemistry. For instance, derivatives of pyrido[4,3-d]pyrimidine have been explored for their potential in treating diseases like cancer and obesity .
Challenges
-
Synthetic Complexity: The synthesis of such compounds can be challenging due to the complexity of the pyrido[4,3-d]pyrimidine ring system.
-
Biological Evaluation: Comprehensive biological evaluation is necessary to understand the compound's potential applications and safety profile.
-
Scalability: Scaling up the synthesis while maintaining purity and yield is crucial for further development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume